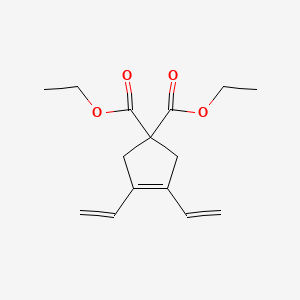![molecular formula C15H23NOS B14192478 Morpholine, 4-[1-(2-thienyl)cycloheptyl]- CAS No. 835654-27-8](/img/structure/B14192478.png)
Morpholine, 4-[1-(2-thienyl)cycloheptyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[1-(2-thienyl)cycloheptyl]-: is a chemical compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a cycloheptyl group that is further substituted with a thienyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- typically involves the reaction of morpholine with a cycloheptyl halide, followed by the introduction of the thienyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the thienyl group to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cycloheptyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Chemistry: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the therapeutic potential of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
- Morpholine, 4-[1-(2-thienyl)cyclohexyl]-
- Morpholine, 4-[1-(2-thienyl)cyclopentyl]-
- Morpholine, 4-[1-(2-thienyl)cyclobutyl]-
Uniqueness: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. The presence of the thienyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
特性
CAS番号 |
835654-27-8 |
|---|---|
分子式 |
C15H23NOS |
分子量 |
265.4 g/mol |
IUPAC名 |
4-(1-thiophen-2-ylcycloheptyl)morpholine |
InChI |
InChI=1S/C15H23NOS/c1-2-4-8-15(7-3-1,14-6-5-13-18-14)16-9-11-17-12-10-16/h5-6,13H,1-4,7-12H2 |
InChIキー |
ZZPFFDWKJZYPHJ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(C2=CC=CS2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
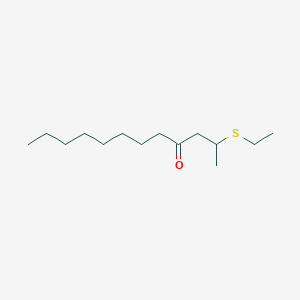
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
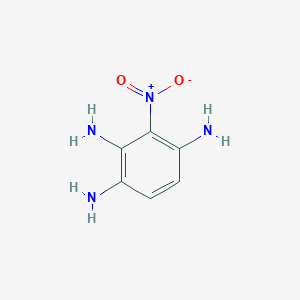
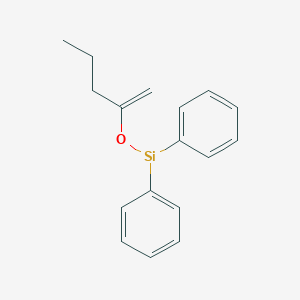
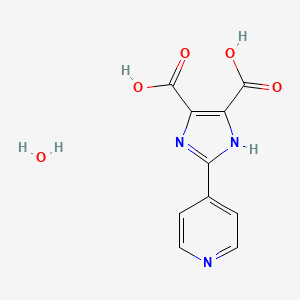
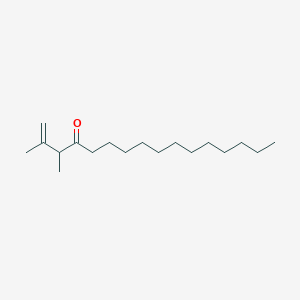
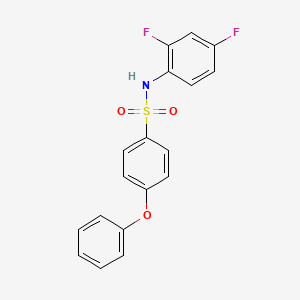
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
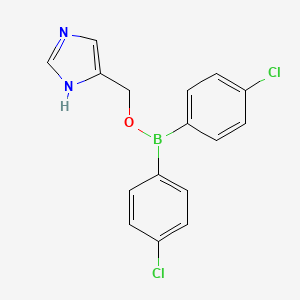
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
